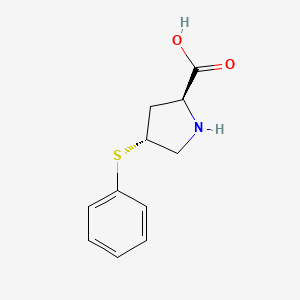

L-Proline, 4-(phenylthio)-, trans-

Description

Overview of the Chemical and Stereochemical Characteristics of L-Proline, 4-(phenylthio)-, trans-

L-Proline, 4-(phenylthio)-, trans- is a non-proteinogenic amino acid derivative. Its structure features the fundamental L-proline scaffold, which has (S) stereochemistry at the alpha-carbon (C-2). A phenylthio group (C₆H₅S-) is attached to the gamma-carbon (C-4) of the pyrrolidine (B122466) ring. The descriptor "trans" indicates that the phenylthio group at C-4 and the carboxylic acid group at C-2 are on opposite sides of the ring. This corresponds to a (2S, 4R) absolute configuration.

This stereochemical arrangement is distinct from its cis diastereomer, (2S, 4S)-4-(phenylthio)-L-proline, which is a known impurity and key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril (B1663440). synzeal.com The differing spatial arrangement of the phenylthio group in the trans versus the cis isomer significantly impacts the molecule's three-dimensional shape and how it interacts with other molecules, such as enzyme active sites or in the formation of supramolecular structures.

Below is a table summarizing the key chemical properties. Data for the well-documented cis-isomer hydrochloride is provided for comparison with the deduced properties of the trans-isomer.

| Property | L-Proline, 4-(phenylthio)-, trans- | L-Proline, 4-(phenylthio)-, cis- (Hydrochloride Salt) |

| Synonym | (2S, 4R)-4-(Phenylthio)pyrrolidine-2-carboxylic acid | (2S, 4S)-4-(Phenylthio)pyrrolidine-2-carboxylic acid hydrochloride |

| CAS Number | Not available | 105107-84-4 sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₁H₁₃NO₂S | C₁₁H₁₄ClNO₂S sigmaaldrich.comnih.gov |

| Molecular Weight | 223.29 g/mol | 259.75 g/mol nih.gov |

| Absolute Configuration | (2S, 4R) | (2S, 4S) nih.gov |

Historical Development and Emerging Trends in the Chemistry of 4-(phenylthio)-L-proline Analogues

The development of 4-(phenylthio)-L-proline and its analogues is intrinsically linked to the broader history of using substituted prolines in medicinal chemistry and peptide science. A pivotal starting material in this field is trans-4-hydroxy-L-proline, a naturally abundant and inexpensive chiral building block derived from collagen. nih.govgoogle.com Early synthetic efforts focused on leveraging this readily available precursor. The hydroxyl group at the C-4 position serves as a convenient handle for stereospecific chemical manipulation, allowing for its conversion into other functional groups via nucleophilic substitution reactions.

A significant milestone in the history of this specific class of compounds was the development of the ACE inhibitor Zofenopril. nih.gov The synthesis of Zofenopril required the construction of the (2S, 4S)-4-(phenylthio)-L-proline core, which spurred considerable research into efficient methods for introducing the thiophenyl group onto the proline ring with high stereocontrol. These synthetic routes often involve the activation of the hydroxyl group of a protected hydroxyproline (B1673980) (e.g., as a tosylate) followed by substitution with thiophenol.

Emerging trends in the field are moving towards more sophisticated applications in chemical biology and materials science. The introduction of a thioether or a protected thiol group at the 4-position, as seen in derivatives like 4-mercaptoproline, creates a versatile tool for protein and peptide engineering. caymanchem.com One prominent trend is "proline editing," a technique where peptides are first synthesized with hydroxyproline, which is then chemically modified on the solid support to introduce a diverse array of functionalities, including various thio-substituents. nih.gov These thio-proline derivatives are increasingly used for:

Native Chemical Ligation: The unique properties of 4-thioproline have been shown to be highly effective in native chemical ligation, a key technology for the total chemical synthesis of proteins. caymanchem.com

Disulfide Bridging: 4-mercaptoproline can be used to form disulfide bridges within or between peptides, allowing for the creation of structurally defined and constrained cyclic peptides with tailored biological activities. iris-biotech.de

Bioconjugation: The thiol group serves as a handle for attaching probes, tags, or other molecules to peptides and proteins.

This evolution from a simple derivative of a natural amino acid to a key component of a major pharmaceutical and now a versatile tool in cutting-edge chemical biology underscores the enduring and expanding importance of 4-(phenylthio)-L-proline analogues in organic chemistry.

Structure

3D Structure

Properties

CAS No. |

144582-43-4 |

|---|---|

Molecular Formula |

C11H13NO2S |

Molecular Weight |

223.29 g/mol |

IUPAC Name |

(2S,4R)-4-phenylsulfanylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2S/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 |

InChI Key |

PCIUUPKYZVILEM-ZJUUUORDSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2 |

Canonical SMILES |

C1C(CNC1C(=O)O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of L Proline, 4 Phenylthio , Trans

Synthetic Routes from Readily Available L-Proline Precursors

The most common and economically viable starting material for the synthesis of 4-substituted proline derivatives is L-proline itself or its hydroxylated analogue, trans-4-hydroxy-L-proline, both of which are readily available from commercial sources. Methodologies have been developed to introduce the desired phenylthio moiety at the C-4 position with high stereocontrol.

Functionalization of Trans-4-hydroxy-L-proline Derivatives

trans-4-Hydroxy-L-proline serves as a versatile and inexpensive chiral precursor for the synthesis of a wide array of 4-substituted proline analogues. The key to synthesizing the trans-isomer of 4-(phenylthio)-L-proline from trans-4-hydroxy-L-proline lies in achieving a net inversion of stereochemistry at the C-4 position.

Direct thionation of the hydroxyl group of trans-4-hydroxy-L-proline derivatives to a thiol, which could subsequently be arylated, presents a potential route. However, this approach is often challenging due to the sensitive nature of the amino acid scaffold and the harsh conditions sometimes required for thionation reactions. Reagents like Lawesson's reagent are known to convert ketones and esters to the corresponding thiocarbonyls, and in some cases, can be used for the thionation of alcohols, although this is less common and can lead to side reactions. The development of mild and selective thionation protocols for secondary alcohols on complex molecules remains an area of active research.

A more common strategy involves a two-step process where the hydroxyl group is first converted to a good leaving group, followed by displacement with a sulfur nucleophile.

A highly effective and widely employed method for the synthesis of trans-4-(phenylthio)-L-proline from trans-4-hydroxy-L-proline is through a nucleophilic substitution reaction that proceeds with inversion of configuration (SN2 mechanism). The Mitsunobu reaction is a powerful tool for this transformation. ethz.chresearchgate.net

In this approach, a suitably protected trans-4-hydroxy-L-proline derivative is treated with thiophenol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). The reaction proceeds via the formation of an oxyphosphonium salt, which is then displaced by the thiophenolate nucleophile in an SN2 fashion, leading to the desired trans-4-(phenylthio)-L-proline derivative with clean inversion of stereochemistry at the C-4 center. ethz.chresearchgate.net

Table 1: Nucleophilic Substitution for the Synthesis of L-Proline, 4-(phenylthio)-, trans- Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-trans-4-hydroxy-L-proline methyl ester | Thiophenol, PPh3, DIAD, THF | N-Boc-trans-4-(phenylthio)-L-proline methyl ester | High | ethz.ch |

| N-Cbz-trans-4-hydroxy-L-proline | Thiophenol, PPh3, DEAD, Toluene | N-Cbz-trans-4-(phenylthio)-L-proline | Good | researchgate.net |

This table is interactive. Click on the headers to sort the data.

An alternative to the Mitsunobu reaction involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This activated intermediate can then be displaced by a thiophenolate salt in a classic SN2 reaction to afford the trans product. This two-step sequence also ensures the inversion of stereochemistry at the C-4 position.

Palladium-Catalyzed Cross-Coupling Approaches for Phenylthio Moiety Introduction

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. organic-chemistry.org In the context of synthesizing trans-4-(phenylthio)-L-proline, this approach would typically involve the coupling of a proline derivative bearing an electrophilic group at the C-4 position with a thiophenol-derived nucleophile.

For this strategy, a suitable precursor would be a 4-halo-L-proline derivative (e.g., 4-bromo- or 4-iodo-L-proline) or a 4-triflyloxy-L-proline derivative. The synthesis of these precursors can be achieved from trans-4-hydroxy-L-proline. For instance, treatment of a protected trans-4-hydroxy-L-proline with a halogenating agent can yield the corresponding 4-haloproline derivative, which can then be subjected to a palladium-catalyzed C-S cross-coupling reaction with thiophenol.

The success of such a coupling reaction hinges on the appropriate choice of palladium catalyst, ligand, and base to ensure high efficiency and selectivity, while preserving the stereochemical integrity of the proline scaffold. While this approach is synthetically viable, the multi-step nature of preparing the required 4-halo or 4-triflyloxy proline precursor can make it less direct than the nucleophilic substitution methods.

Exploitation of Other L-Proline Derivatives for C-4 Arylsulfanyl Installation

While trans-4-hydroxy-L-proline is the most common starting material, other L-proline derivatives can also be envisioned as precursors. For example, a proline derivative containing a double bond between C-4 and C-5 could undergo a hydrothiolation reaction. However, controlling the regioselectivity and stereoselectivity of such a reaction to exclusively yield the desired trans-4-(phenylthio) isomer can be challenging.

Another potential route could involve the conjugate addition of thiophenol to a suitable α,β-unsaturated proline derivative, such as a 4-oxo-proline derivative that has been converted to an enone. The stereochemical outcome of such a Michael addition would depend on the reaction conditions and the nature of the protecting groups on the proline ring.

Sustainable and Efficient Synthesis Approaches for L-Proline, 4-(phenylthio)-, trans-

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. These considerations are increasingly being applied to the synthesis of complex molecules like L-Proline, 4-(phenylthio)-, trans-.

Green Chemistry Principles in Process Development

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. L-proline itself is considered a "green" or organocatalyst in various reactions due to its natural origin, low toxicity, and biodegradability. libretexts.orgmdpi.com While not acting as a catalyst in its own functionalization in this context, the use of proline-derived starting materials aligns with the use of renewable feedstocks.

Key green chemistry considerations in the synthesis of L-Proline, 4-(phenylthio)-, trans- include:

Atom Economy: The Mitsunobu reaction, while effective, has a relatively low atom economy due to the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. wikipedia.org Research into catalytic versions of this transformation or alternative reactions with higher atom economy is an ongoing goal in green chemistry.

Solvent Selection: The choice of solvents is critical. Traditional solvents for the Mitsunobu reaction, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are often used. wikipedia.org Green chemistry encourages the use of safer, less volatile, and recyclable solvents.

Waste Reduction: Minimizing waste involves optimizing reaction conditions to achieve high yields and selectivity, thereby reducing the formation of side products and the need for extensive purification. The development of processes that allow for the recycling of reagents or catalysts is also a key aspect. mdpi.com

Catalytic Synthesis Methods and Reagent Optimization

The development of catalytic methods is a cornerstone of green and efficient chemistry. While the primary method for C-S bond formation in this specific synthesis often relies on the stoichiometric Mitsunobu reaction, related fields have seen the development of catalytic approaches for similar bond formations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been successfully employed for the synthesis of 4-(arylmethyl)proline derivatives. ethz.chthieme.de Exploring catalytic methods for the introduction of the phenylthio group could represent a significant advancement in the efficiency and sustainability of the synthesis.

Reagent optimization is crucial for the efficiency and success of the synthesis. In the context of the Mitsunobu reaction, the choice of phosphine and azodicarboxylate can impact the reaction yield and ease of purification. While triphenylphosphine and DEAD are common, other reagents have been developed to address some of the drawbacks of the classical system. wikipedia.org For example, using polymer-supported reagents can simplify the removal of byproducts.

The optimization of reaction conditions, such as temperature, reaction time, and the order of reagent addition, is also critical for maximizing the yield and minimizing side reactions. wikipedia.org For instance, pre-forming the betaine (B1666868) intermediate in the Mitsunobu reaction by adding the azodicarboxylate to the phosphine before the introduction of the alcohol and nucleophile can sometimes lead to better results. wikipedia.org

Below is a table summarizing key reagents and their roles in the synthesis:

| Reagent/Catalyst | Function | Relevant Synthetic Step |

| cis-4-Hydroxy-L-proline | Chiral pool starting material | Enantioselective Synthesis |

| Triphenylphosphine (PPh₃) | Activates the hydroxyl group | Mitsunobu Reaction |

| Diethyl azodicarboxylate (DEAD) | Oxidant in the Mitsunobu reaction | Mitsunobu Reaction |

| Thiophenol (PhSH) | Nucleophile, source of the phenylthio group | Diastereoselective C-S bond formation |

| L-Proline | Organocatalyst in other reactions | Green Chemistry Context |

| Palladium catalysts (e.g., PEPPSI) | Catalyst for C-C bond formation in related syntheses | Catalytic Methods |

The stereoselective synthesis of L-Proline, 4-(phenylthio)-, trans- is a well-defined process that relies on established methodologies. The strategic use of the chiral pool ensures enantiomeric purity, while diastereoselectivity is masterfully controlled through reactions like the Mitsunobu, which proceed with inversion of configuration. Future research will likely focus on the development of more sustainable and catalytic approaches to further enhance the efficiency and environmental compatibility of its synthesis.

Stereochemical and Conformational Analysis of L Proline, 4 Phenylthio , Trans

Intrinsic Conformational Preferences of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (down pucker) and Cγ-endo (up pucker). In the exo pucker, the Cγ (C-4) atom is displaced from the plane of the ring on the opposite side of the carboxyl group, whereas in the endo pucker, it is displaced on the same side. The introduction of substituents on the ring can significantly bias this equilibrium.

Impact of the C-4 Phenylthio Substituent on Ring Puckering and Flexibility

The conformational behavior of the pyrrolidine ring in trans-4-(phenylthio)-L-proline is dictated primarily by stereoelectronic effects. The presence of an electronegative substituent, such as the phenylthio group, in the 4R configuration (which corresponds to the trans isomer of L-proline) strongly favors the Cγ-exo pucker. This preference is a well-documented stereoelectronic effect where the electron-withdrawing substituent seeks to be anti-periplanar to the electron-rich C-C or C-N bonds within the ring to stabilize the conformation.

Table 1: Expected Conformational Preferences of 4-Substituted L-Proline Analogs

| Substituent (trans at C-4) | Expected Dominant Pucker | Primary Driving Force |

| -OH | Cγ-exo | Stereoelectronic |

| -F | Cγ-exo (strong bias) | Stereoelectronic (gauche effect) |

| -SPh | Cγ-exo | Stereoelectronic & Steric |

| -t-Bu | Cγ-endo | Steric |

This table is generated based on established principles of proline conformation. Specific experimental values for the phenylthio derivative are not widely available in the literature.

Analysis of Cis/Trans Amide Bond Isomerism in Derivatives

The puckering of the proline ring is intrinsically coupled to the isomerization of the preceding peptide bond (ω angle). nih.gov The Cγ-exo pucker is known to sterically favor and stabilize the trans conformation of the Xaa-Pro amide bond, while the Cγ-endo pucker is strongly associated with the cis conformation. nih.gov

Given that the trans-4-(phenylthio) substituent induces a Cγ-exo pucker, derivatives of this amino acid are expected to exhibit a higher population of the trans amide isomer compared to unsubstituted proline. NMR spectroscopy is the primary tool for analyzing this equilibrium in solution. nih.govnih.gov For an N-acetylated derivative of trans-4-(phenylthio)-L-proline, one would expect to observe distinct sets of signals for the cis and trans isomers, with the signals corresponding to the trans isomer being significantly more intense. The ratio of the trans to cis population can be quantified by integrating the respective peaks in the ¹H or ¹³C NMR spectrum. nih.gov This conformational biasing is a key feature exploited in peptide design to enforce specific secondary structures. nih.gov

Spectroscopic and Diffraction Studies for Stereochemical Assignment

The synthesis of substituted prolines can generate multiple stereoisomers. Therefore, rigorous analytical methods are required to confirm the absolute and relative configuration of the final products and to determine their enantiomeric purity.

Elucidation of Absolute and Relative Configuration in Synthetic Products

The synthesis of trans-4-(phenylthio)-L-proline typically starts from a readily available chiral precursor, such as trans-4-hydroxy-L-proline ((2S, 4R)-4-hydroxy-pyrrolidine-2-carboxylic acid). sigmaaldrich.com To obtain the desired trans-phenylthio derivative, a synthetic route involving a double inversion (Sɴ2) at the C-4 position might be employed, for example, by first converting the hydroxyl group to a good leaving group (like a tosylate) with retention of configuration, followed by nucleophilic substitution with thiophenol. Alternatively, methods exist for the stereospecific conversion of hydroxyproline (B1673980) to various substituted prolines with either retention or inversion of stereochemistry. nih.gov

Chiral Separation Techniques and Enantiomeric Purity Determination

Assessing the enantiomeric purity of the final product is crucial to ensure that no racemization has occurred during synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. nih.govasianpubs.orgresearchgate.net

For the separation of proline derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or ChiraSpher® columns), are highly effective. nih.govnih.gov A typical method would involve:

Direct Separation: The N-protected (e.g., Boc- or Fmoc-) derivative of trans-4-(phenylthio)-L-proline is injected onto a chiral column. The L- and D-enantiomers interact differently with the chiral phase, leading to different retention times and thus separation.

Indirect Separation: The amino acid is first derivatized with a chiral derivatizing agent (CDA), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. juniperpublishers.com These diastereomers can then be readily separated on a standard achiral reversed-phase (e.g., C18) HPLC column.

Gas chromatography (GC) on a chiral column can also be used after appropriate derivatization of the amino acid to make it volatile. sigmaaldrich.com The limit of detection for the minor enantiomer is typically low, allowing for accurate quantification of enantiomeric excess (e.e.). asianpubs.org These chromatographic methods are also capable of separating diastereomers, allowing for the separation of the desired trans product from any contaminating cis isomer. nih.govnih.gov

Table 2: Common Analytical Techniques for Stereochemical Analysis

| Analysis Goal | Technique | Principle | Typical Application for L-Proline, 4-(phenylthio)-, trans- |

| Ring Pucker & Isomerism | NMR Spectroscopy | Measures chemical shifts and coupling constants sensitive to local conformation. | Determining the exo/endo pucker equilibrium and the trans/cis amide bond ratio in solution. |

| Absolute & Relative Config. | X-Ray Crystallography | Scatters X-rays off a single crystal to determine the precise 3D arrangement of atoms. | Unambiguous determination of the (2S, 4R) configuration in the solid state. |

| Enantiomeric & Diast. Purity | Chiral HPLC/GC | Differential interaction with a chiral stationary phase leads to separation of stereoisomers. | Quantifying the amount of the D-enantiomer and/or the cis-diastereomer in the final product. |

Mechanistic Investigations of Reactions Involving L Proline, 4 Phenylthio , Trans

Elucidation of Reaction Mechanisms in Synthetic Pathways

The catalytic activity of L-proline and its derivatives is most famously characterized by their role in asymmetric aldol (B89426) and Mannich reactions. The generally accepted mechanism involves the formation of an enamine intermediate from the reaction of the proline catalyst with a carbonyl donor. This enamine then reacts with a carbonyl acceptor, and subsequent hydrolysis regenerates the catalyst and yields the product.

Detailed Analysis of Transition States and Intermediates

For L-proline catalyzed reactions, several transition state models have been proposed to explain the observed stereoselectivity. These models often invoke hydrogen bonding between the carboxylic acid group of proline and the reacting substrates to create a rigid, organized transition state.

It is hypothesized that the introduction of a phenylthio group at the 4-position of the proline ring in trans-4-(phenylthio)-L-proline could influence the stability and geometry of these transition states through steric and electronic effects. However, without specific computational or experimental studies on this particular derivative, any detailed analysis remains speculative. Research is needed to determine how the phenylthio group alters the conformational preferences of the pyrrolidine (B122466) ring and its impact on the approach of substrates to the enamine intermediate.

Kinetic and Thermodynamic Aspects of Key Transformations

Kinetic studies of L-proline-catalyzed reactions have provided valuable insights into the rate-determining steps of these transformations. For instance, in some aldol reactions, the carbon-carbon bond-forming step is considered rate-determining.

The electronic properties of the phenylthio substituent in trans-4-(phenylthio)-L-proline could potentially modulate the nucleophilicity of the enamine intermediate, thereby affecting the reaction kinetics. Similarly, the thermodynamic parameters of the reaction, such as the equilibrium between the catalyst and the substrates to form intermediates, could be altered. To date, no specific kinetic or thermodynamic data for reactions involving trans-4-(phenylthio)-L-proline has been published.

Mechanistic Roles in Catalytic Cycles (if applicable to derivatives)

While direct mechanistic studies on trans-4-(phenylthio)-L-proline are lacking, the broader family of 4-substituted proline derivatives has been explored in various catalytic contexts. These derivatives are often designed to enhance the efficacy of the parent L-proline catalyst.

Substrate Activation and Stereocontrol Pathways

The fundamental mode of substrate activation by proline catalysts is the formation of a nucleophilic enamine from a ketone or aldehyde donor. The stereoselectivity of the subsequent reaction is then dictated by the chiral environment of the catalyst, which directs the facial approach of the electrophile.

The trans-phenylthio substituent in L-Proline, 4-(phenylthio)-, trans- would be expected to play a significant role in defining the steric environment of the catalytic pocket. Its orientation could either block or open certain pathways for the incoming electrophile, thereby influencing the stereochemical outcome of the reaction. The sulfur atom could also potentially engage in non-covalent interactions, further stabilizing specific transition states. However, without experimental or computational evidence, these potential roles remain hypotheses.

Computational and Theoretical Studies on L Proline, 4 Phenylthio , Trans

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. epstem.netmasjaps.comindexcopernicus.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical properties. youtube.com For L-Proline, 4-(phenylthio)-, trans-, DFT calculations are crucial for building a foundational understanding of its structure and potential reactivity.

The geometry of a proline derivative is defined by the pucker of its five-membered pyrrolidine (B122466) ring and the isomerization of the amide bond (ω-angle) when it is part of a peptide chain. The proline ring typically adopts one of two major puckered conformations: Cγ-exo (down) or Cγ-endo (up). The substitution at the 4-position significantly influences this preference. nih.gov

In the case of L-Proline, 4-(phenylthio)-, trans-, the "trans" designation indicates the stereochemical relationship between the phenylthio group and the carboxyl group. For 4-substituted prolines, the conformational preference is largely governed by stereoelectronic effects, such as the gauche effect. nih.govacs.org Electron-withdrawing substituents at the 4S position (the standard configuration for L-proline derivatives) strongly favor an endo ring pucker. nih.govnih.gov Conversely, 4R-substituted prolines tend to prefer an exo pucker. acs.org The phenylthio group is generally considered to be electron-withdrawing, suggesting that L-Proline, 4-(phenylthio)-, trans- would preferentially adopt a Cγ-endo conformation.

Geometry optimization using DFT, for example with the B3LYP functional and a 6-31G(d,p) basis set, can be used to find the lowest energy conformations. nih.govresearchgate.net By systematically rotating the key dihedral angles (φ, ψ, and the Cγ-Cδ bond), a conformational energy landscape can be mapped to identify all stable low-energy states and the energy barriers between them.

| Conformation | Ring Pucker | Predicted Preference | Typical φ Angle (degrees) | Typical ψ Angle (degrees) | Key Stabilizing Interaction |

|---|---|---|---|---|---|

| Extended | Cγ-endo | Favored | ~ -80 | ~ 150 | Gauche effect of 4S-substituent nih.gov |

| Compact (PPII-like) | Cγ-exo | Disfavored | ~ -60 to -70 | ~ 145 | n→π* interaction (less significant) nih.govnih.gov |

Once the geometry is optimized, DFT calculations can reveal the electronic properties that govern the molecule's reactivity. researchgate.net The phenylthio substituent, with its electron-rich sulfur atom and aromatic ring, is expected to significantly modulate the electronic character of the proline ring compared to the parent amino acid. nih.govcreative-proteomics.com

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, indicate the molecule's propensity to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For L-Proline, 4-(phenylthio)-, trans-, the sulfur atom and the carboxyl group's oxygen atoms are expected to be nucleophilic sites, while the acidic proton and regions of the phenyl ring may be electrophilic.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electronic effects of the substituent. researchgate.net

Polarizability: This descriptor measures the deformability of the electron cloud, which can be related to steric factors in electronic terms. researchgate.netresearchgate.net

These descriptors are invaluable for predicting how the molecule will behave in a chemical reaction, for instance, if it were used as an organocatalyst. nih.govlongdom.org The electronic nature of the phenylthio group could influence the stability of key intermediates, such as the enamine formed in proline-catalyzed aldol (B89426) reactions. nih.gov

| Descriptor | Significance | Predicted Feature for L-Proline, 4-(phenylthio)-, trans- |

|---|---|---|

| HOMO Energy | Electron-donating ability (nucleophilicity) | Localized on sulfur and/or phenyl ring |

| LUMO Energy | Electron-accepting ability (electrophilicity) | Localized on the carboxyl group and pyrrolidine ring |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Smaller than unsubstituted proline, indicating potentially higher reactivity |

| Electrostatic Potential | Identifies sites for intermolecular interactions | Negative potential on sulfur and oxygens; positive on acidic proton |

DFT is also a reliable method for predicting spectroscopic data, which can aid in the experimental characterization of a newly synthesized compound. masjaps.com By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. indexcopernicus.com Similarly, by calculating nuclear shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Comparing these predicted spectra with experimental data serves as a powerful validation of the computed structure.

Furthermore, computational methods can map out entire reaction pathways. rsc.org If L-Proline, 4-(phenylthio)-, trans- were to be used as a catalyst, DFT could be employed to model its mechanism. researchgate.net For a model reaction like the aldol condensation, this would involve:

Locating the transition state structures for each step (e.g., enamine formation, C-C bond formation, hydrolysis).

Calculating the activation energies for each step.

This predictive power allows for the in silico screening of potential catalysts before committing to laboratory synthesis. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations are excellent for understanding the intrinsic properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in solution or interacting with other molecules. researchgate.net

MD simulations model the movements of atoms over time by applying classical mechanics (force fields). nih.gov By placing L-Proline, 4-(phenylthio)-, trans- in a simulation box filled with solvent molecules (e.g., water, DMSO), one can study several phenomena:

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. acs.org For example, a polar solvent might stabilize a more polar conformer, potentially shifting the balance between the endo and exo ring puckers or affecting the cis/trans isomerization of the amide bond. unimi.it

Hydration Shell: MD simulations can characterize the structure and dynamics of water molecules immediately surrounding the solute, revealing how the phenylthio group alters the local solvent environment. unimi.it

Intermolecular Interactions: The presence of the phenylthio group introduces the possibility of specific non-covalent interactions. CH/π interactions, where a C-H bond interacts with the face of the phenyl ring, are known to be important in systems containing proline and aromatic residues. nih.govacs.org These interactions can influence molecular self-assembly and binding to biological targets. DFT calculations can also be used to quantify the strength of these interactions in model dimers. researchgate.net

The ultimate goal of many computational studies is the rational design of new molecules with improved properties. nih.gov The insights gained from quantum and molecular mechanics calculations on L-Proline, 4-(phenylthio)-, trans- can be used to guide the design of its derivatives. researchgate.netnih.gov

For instance, if the goal is to create a more efficient organocatalyst, one could explore modifications to enhance its properties:

Enhanced Reactivity: By adding electron-withdrawing or electron-donating groups to the phenyl ring, one can systematically tune the electronic properties of the catalyst. acs.org For example, adding a nitro group would make the phenylthio moiety more electron-withdrawing, which could alter the stability of reaction intermediates and affect catalytic turnover.

Enhanced Selectivity: The steric bulk of the catalyst can be modified to create a more defined chiral pocket around the active site, thereby improving enantioselectivity in asymmetric reactions. This could be achieved by adding bulky substituents (e.g., tert-butyl) to the phenyl ring.

Computational models allow these hypothetical derivatives to be rapidly screened for their predicted performance, prioritizing the most promising candidates for synthesis and experimental testing. This synergy between in silico design and empirical validation accelerates the discovery of novel functional molecules.

Future Research Trajectories and Emerging Opportunities for L Proline, 4 Phenylthio , Trans

Innovations in Synthetic Accessibility and Scalability

The advancement of future applications for L-Proline, 4-(phenylthio)-, trans- is intrinsically linked to the development of efficient, scalable, and cost-effective synthetic routes. A notable synthesis method for (2S,4S)-4-phenylthio-L-proline hydrochloride has been disclosed, which serves as a key intermediate in the production of the antihypertensive drug zofenopril (B1663440) calcium. google.com This process begins with the reaction of L-hydroxyproline with methanol (B129727) and thionyl chloride to yield L-hydroxyproline methyl ester. google.com Subsequent protection of the amine group with di-tert-butyl dicarbonate (B1257347) (BOC anhydride) affords BOC-L-hydroxyproline methyl ester. google.com The crucial C-S bond formation is then achieved through a reaction with diphenyl disulfide and tributylphosphine (B147548) in toluene. google.com Finally, hydrolysis and recrystallization provide the target compound. google.com This method is highlighted for its use of affordable raw materials, mild reaction conditions, and high selectivity, making it suitable for industrial-scale production. google.com

Future innovations could focus on further optimizing this route. For instance, exploring alternative phosphines or disulfide reagents could lead to improved yields or milder reaction conditions. Additionally, the development of a one-pot synthesis from a protected hydroxyproline (B1673980) derivative would significantly enhance process efficiency by reducing the number of isolation and purification steps. The principles of green chemistry could also be more deeply integrated, for example, by investigating the use of more environmentally benign solvents or developing a catalytic version of the thiolation step to minimize stoichiometric waste.

A summary of a current synthetic approach is detailed in the table below.

| Step | Reactants | Reagents | Product | Key Features |

| 1 | L-hydroxyproline | Methanol, Thionyl chloride | L-hydroxyproline methyl ester | Esterification |

| 2 | L-hydroxyproline methyl ester | Di-tert-butyl dicarbonate (BOC anhydride), Sodium bicarbonate | BOC-L-hydroxyproline methyl ester | Amine protection |

| 3 | BOC-L-hydroxyproline methyl ester | Diphenyl disulfide, Tributylphosphine | N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester | Thioether formation |

| 4 | N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester | Acidic hydrolysis | (2S,4S)-4-phenylthio-L-proline | Deprotection and hydrolysis |

Broadening the Scope of Catalytic Applications

While L-proline and its derivatives are renowned as powerful organocatalysts, the specific catalytic applications of L-Proline, 4-(phenylthio)-, trans- remain a largely unexplored frontier. longdom.orgtsijournals.com The presence of the 4-phenylthio substituent offers intriguing possibilities for modulating the steric and electronic properties of the proline scaffold, potentially leading to novel reactivity and selectivity in a range of chemical transformations.

Future research should systematically evaluate the catalytic potential of this compound in classic proline-catalyzed reactions, such as aldol (B89426) and Mannich reactions, to benchmark its performance against established catalysts. longdom.org The sulfur atom in the phenylthio group could play a unique role, potentially acting as a soft Lewis base to coordinate with substrates or reagents, or influencing the conformational preferences of the pyrrolidine (B122466) ring. This could lead to enhanced enantioselectivity or diastereoselectivity in certain reactions.

Furthermore, the phenylthio group opens the door to redox-active catalysis. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the catalyst, providing a switchable system where the catalytic activity could be tuned by the oxidation state. This could be particularly valuable in developing catalysts for asymmetric oxidation reactions or for reactions where a redox-active component is beneficial.

| Potential Catalytic Application | Rationale | Potential Advantages |

| Asymmetric Aldol Reactions | Proline core is a known catalyst. | Phenylthio group may enhance stereocontrol. |

| Asymmetric Mannich Reactions | Established proline-catalyzed transformation. | Potential for novel selectivity with modified scaffold. |

| Michael Additions | Proline derivatives are effective catalysts. longdom.org | Electronic effects of the phenylthio group could influence reactivity. |

| Redox-Modulated Catalysis | Sulfide can be oxidized to sulfoxide/sulfone. | Switchable catalytic activity based on oxidation state. |

Design of Advanced Chiral Scaffolds and Functional Materials

The rigid, stereochemically defined structure of L-Proline, 4-(phenylthio)-, trans- makes it an excellent building block for the design of more complex chiral scaffolds and functional materials. nih.gov Its incorporation into peptides can induce specific conformational constraints, a property that is highly valuable in medicinal chemistry for the design of peptidomimetics with enhanced stability and biological activity. researchgate.net

An exciting avenue of research lies in the use of L-Proline, 4-(phenylthio)-, trans- as a monomer in the synthesis of novel polymers. The proline backbone can impart rigidity and chirality to the polymer chain, while the phenylthio group provides a site for post-polymerization modification. For example, the sulfide could be oxidized, or the phenyl ring could be further functionalized, allowing for the fine-tuning of the polymer's properties. Such chiral polymers could find applications in chiral chromatography, as sensors for chiral molecules, or as novel biomaterials.

Furthermore, the phenylthio moiety can be leveraged to create self-assembling systems. The potential for π-π stacking interactions between the phenyl rings could drive the formation of well-ordered supramolecular structures, such as gels or liquid crystals. The chirality of the proline unit would be translated to the macroscopic level, leading to materials with unique chiroptical properties.

| Area of Application | Design Concept | Potential Properties and Uses |

| Peptidomimetics | Incorporation into peptide chains. | Enhanced conformational stability, improved biological activity. |

| Chiral Polymers | Use as a monomer in polymerization. | Chiral stationary phases, sensors for enantiomers, novel biomaterials. |

| Supramolecular Materials | Self-assembly through π-π stacking. | Chiral gels, liquid crystals, materials with chiroptical properties. |

| Functional Surfaces | Grafting onto surfaces. | Chiral recognition, enantioselective separations. |

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical research is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate discovery and optimization. numberanalytics.com The synthesis and application of L-Proline, 4-(phenylthio)-, trans- are well-suited for integration into these modern workflows.

Automated synthesis platforms can be employed to rapidly generate a library of derivatives based on the L-Proline, 4-(phenylthio)-, trans- scaffold. nih.gov By varying the substituent on the phenyl ring or by modifying the carboxyl or amino groups of the proline core, a diverse set of compounds can be prepared in a parallel fashion. This would allow for a systematic exploration of structure-activity relationships in catalytic applications or as components of functional materials.

Once a library of derivatives is synthesized, HTE techniques can be used to screen their properties in a massively parallel manner. nih.gov For example, in the context of catalysis, microplate-based reactors can be used to perform hundreds of reactions simultaneously, with rapid analysis of yield and enantioselectivity by techniques such as chiral chromatography or mass spectrometry. mpg.de This would enable the rapid identification of optimal catalysts for specific transformations. Similarly, the properties of new materials derived from L-Proline, 4-(phenylthio)-, trans- could be screened using HTE methods to identify candidates with desired characteristics. The data generated from these high-throughput studies would also be invaluable for training machine learning models to predict the performance of new derivatives, further accelerating the design-build-test-learn cycle.

| Technology | Application to L-Proline, 4-(phenylthio)-, trans- | Expected Outcome |

| Automated Synthesis | Parallel synthesis of a library of derivatives. | Rapid generation of diverse compounds for screening. |

| High-Throughput Screening (HTS) | Screening of catalytic activity or material properties. | Efficient identification of lead compounds and optimal conditions. |

| Machine Learning | Analysis of HTS data to build predictive models. | Accelerated discovery of new catalysts and materials. |

| Robotic Platforms | Automation of the entire research workflow. | Increased efficiency and reproducibility of experiments. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.